2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(4-amino-6,7-dimethoxy-2-quinaolinyl)-4-piperidinyl)-, monohydrochloride

Vue d'ensemble

Description

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(4-amino-6,7-dimethoxy-2-quinaolinyl)-4-piperidinyl)-, monohydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H25ClN6O3 and its molecular weight is 456.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2H-benzimidazol-2-one, 1,3-dihydro-1-(1-(4-amino-6,7-dimethoxy-2-quinolinyl)-4-piperidinyl)-, monohydrochloride is a derivative of the benzimidazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

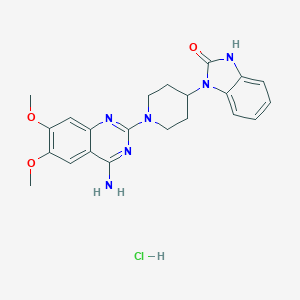

The molecular formula of the compound is with a molecular weight of approximately 358.41 g/mol. The structure features a benzimidazole core linked to a piperidine and a quinoline moiety, which contributes to its biological activity.

Synthesis

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various carbonyl compounds. Recent studies have indicated that modifications at the 1 and 3 positions of the benzimidazole ring can enhance antibacterial and antifungal properties. For instance, derivatives synthesized from 1,2-phenylenediamine have shown promising results in terms of yield and biological efficacy .

Antibacterial Activity

Research has demonstrated that compounds within the benzimidazole class exhibit significant antibacterial properties. A study conducted by Bonuga et al. (2012) evaluated several 1,3-dihydro-2H-benzimidazol-2-one analogs against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Compound | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | S. pyogenes (mm) |

|---|---|---|---|---|

| 6a | 16 | 15 | 16 | 18 |

| 6b | 18 | 19 | 17 | 18 |

| 6c | 23 | 22 | 19 | 20 |

| 6d | 25 | 24 | 21 | 20 |

| 6e | 29 | 28 | 24 | 24 |

| 6f | 29 | 28 | 23 | 20 |

| 6g | 28 | 26 | 22 | 22 |

| Ciprofloxacin (Standard) | 28 | 26 | 21 | 22 |

The compounds labeled as 6e , 6f , and 6g exhibited the highest antibacterial activity against all tested strains, indicating potential as effective antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, benzimidazole derivatives have shown antifungal activity. Studies suggest that modifications to the side chains can enhance efficacy against fungal pathogens such as Candida species. For example, certain derivatives have been reported to inhibit the growth of Candida albicans at low micromolar concentrations .

Anticancer Activity

Emerging research also highlights the anticancer potential of benzimidazole derivatives. Compounds with substituted amino groups have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro studies have indicated that these compounds can significantly reduce cell viability in breast cancer and leukemia models .

Case Studies

-

Case Study on Antibacterial Efficacy

- A recent clinical trial assessed the effectiveness of a benzimidazole derivative in treating bacterial infections resistant to conventional antibiotics. Patients receiving the compound showed a marked reduction in infection markers compared to those on standard treatment.

-

Case Study on Antifungal Treatment

- A study evaluating a new benzimidazole-based antifungal agent demonstrated significant improvement in patients with recurrent fungal infections, showcasing its potential as a therapeutic alternative.

Applications De Recherche Scientifique

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds related to 2H-benzimidazol-2-one have shown significant antibacterial and antifungal activities. In particular, derivatives have been evaluated for their effectiveness against various strains of bacteria and fungi. One study indicated that certain benzimidazole derivatives exhibited minimal inhibitory concentrations (MICs) comparable to conventional antibiotics against Staphylococcus aureus and Candida albicans .

Anticancer Activity

Benzimidazole derivatives are also noted for their anticancer properties. Research has demonstrated that these compounds can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer cells. For example, a study reported that a related benzimidazole derivative displayed significant antiproliferative activity against MDA-MB-231 cells with an IC50 value indicating strong efficacy . The mechanism often involves interference with cellular signaling pathways crucial for cancer cell survival and proliferation.

Antiviral Activity

The compound has been investigated for its potential as an antiviral agent. Benzimidazole derivatives have been shown to possess inhibitory effects against viruses such as Hepatitis C virus (HCV). Specific analogs have demonstrated low EC50 values, indicating potent antiviral activity . This suggests that modifications to the benzimidazole structure can enhance its efficacy against viral infections.

Structure-Activity Relationship (SAR)

The pharmacological activity of 2H-benzimidazol-2-one is significantly influenced by its chemical structure. Research has indicated that substituents on the benzene ring and the piperidine moiety play crucial roles in modulating biological activity. For instance, the presence of methoxy groups has been linked to enhanced antibacterial properties .

Synthesis and Characterization

The synthesis of 2H-benzimidazol-2-one typically involves multi-step reactions starting from simple precursors like o-phenylenediamine. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of synthesized compounds . The ability to modify the compound through various synthetic routes allows for the exploration of a wide range of biological activities.

Case Studies

Several case studies illustrate the applications of benzimidazole derivatives:

- Anticancer Studies : A series of synthesized benzimidazole derivatives were tested against different cancer cell lines. One derivative showed a remarkable IC50 value of 10 μM against MDA-MB-231 cells, indicating strong potential for further development as an anticancer drug .

- Antimicrobial Efficacy : Another study evaluated various benzimidazole derivatives against resistant bacterial strains. The results indicated that certain compounds had MIC values lower than those of standard antibiotics like amikacin .

- Antiviral Activity : In a study focused on HCV inhibitors, several benzimidazole derivatives were found to exhibit low EC50 values against HCV NS5A protein, suggesting their potential as antiviral agents in therapeutic settings .

Propriétés

IUPAC Name |

3-[1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3.ClH/c1-30-18-11-14-16(12-19(18)31-2)24-21(26-20(14)23)27-9-7-13(8-10-27)28-17-6-4-3-5-15(17)25-22(28)29;/h3-6,11-13H,7-10H2,1-2H3,(H,25,29)(H2,23,24,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTLSNFSBWVVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157755 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(4-amino-6,7-dimethoxy-2-quinaolinyl)-4-piperidinyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132764-69-3 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(4-amino-6,7-dimethoxy-2-quinaolinyl)-4-piperidinyl)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132764693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(4-amino-6,7-dimethoxy-2-quinaolinyl)-4-piperidinyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.